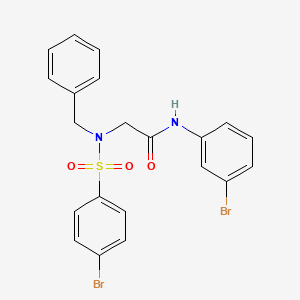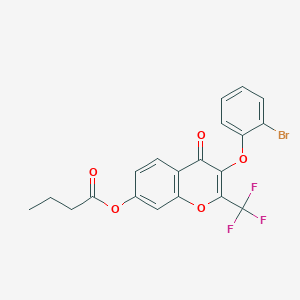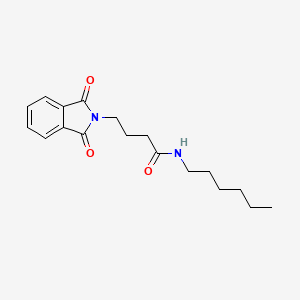![molecular formula C20H19ClN2O2 B11640738 Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11640738.png)
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with an ethyl ester group, a 3-chlorophenylamino group, and two methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Esterification: The ethyl ester group is introduced via esterification reactions using ethanol and an acid catalyst.
Methylation: The methyl groups are introduced through alkylation reactions using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Quinoline N-oxides
Reduction: Amine derivatives
Substitution: Substituted quinoline derivatives
Hydrolysis: Carboxylic acids
科学研究应用
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to investigate the mechanisms of biological processes and the interactions of small molecules with biomolecules.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Ethyl 4-[(3-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized form of quinoline with distinct chemical properties.
Ethyl 4-[(4-chlorophenyl)amino]-6,8-dimethylquinoline-3-carboxylate: A structural isomer with the chlorine atom at a different position on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C20H19ClN2O2 |
|---|---|
分子量 |
354.8 g/mol |
IUPAC 名称 |
ethyl 4-(3-chloroanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)17-11-22-18-13(3)8-12(2)9-16(18)19(17)23-15-7-5-6-14(21)10-15/h5-11H,4H2,1-3H3,(H,22,23) |
InChI 键 |
NFWZMXYKGHQRCK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-{2-(2-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640656.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11640663.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[4-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11640665.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640671.png)
![9-Bromo-5-(4-isopropylphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640677.png)

![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11640695.png)

![Prop-2-en-1-yl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640714.png)


![3-methyl-2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11640735.png)
![3-(2-Methylprop-2-EN-1-YL)-2-[(2-methylprop-2-EN-1-YL)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11640744.png)
![2-[(2-furylmethyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11640754.png)
